2-Methyl-1H-imidazole-1-carbonitrile
Description
Nomenclature and Structural Context
IUPAC Naming Conventions for 1-Cyano-2-methyl-1H-imidazole
The name "2-Methyl-1H-imidazole-1-carbonitrile" is derived from the systematic naming rules established by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature can be deconstructed as follows:
Imidazole (B134444) : This is the parent heterocycle, a five-membered aromatic ring containing two nitrogen atoms.
2-Methyl : A methyl group (-CH₃) is attached to the carbon atom at the second position of the imidazole ring.
1H : This designation indicates that, in the parent imidazole ring, the nitrogen at position 1 bears a hydrogen atom.
1-carbonitrile : This signifies that the hydrogen on the first nitrogen has been replaced by a cyano or nitrile group (-C≡N).
CAS Registry System for Chemical Identification
The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance, ensuring unambiguous identification in databases and literature. guidechem.com
| Identifier Type | Value |
| CAS Registry Number | 175351-38-9 |
Interactive Data Table: Chemical Identifier for this compound.
Molecular Formulae and Connectivity
The molecular formula for this compound is C₅H₅N₃. guidechem.comuni.lu This formula represents a total of five carbon atoms, five hydrogen atoms, and three nitrogen atoms.
The connectivity of the molecule is defined by its name. The core is a five-membered imidazole ring. A methyl group is bonded to the carbon at position 2. A carbonitrile group, characterized by a carbon-nitrogen triple bond, is attached to the nitrogen atom at position 1 of the ring. uni.lu
| Property | Description |
| Molecular Formula | C₅H₅N₃ |
| Molecular Weight | 107.11 g/mol |
| Key Functional Groups | Imidazole Ring, Methyl Group, Carbonitrile Group |
| SMILES Code | CC1=NC=CN1C#N |
Interactive Data Table: Molecular and Structural Properties.
Significance within Imidazole Chemistry and Nitrile Functionalization
The Imidazole Heterocyclic Scaffold in Advanced Chemical Systems
The imidazole ring is a fundamental scaffold in chemistry and biology. numberanalytics.comnih.gov Its electron-rich nature and the presence of two nitrogen atoms allow it to engage in various chemical interactions, such as hydrogen bonding and metal coordination. benthamdirect.com This versatility makes the imidazole nucleus a privileged structure in medicinal chemistry, where it is a core component of numerous pharmaceuticals. nih.govijsrtjournal.com Its incorporation into drug molecules can enhance potency, selectivity, and pharmacokinetic properties. numberanalytics.com The imidazole scaffold is a key building block for developing new therapeutic agents for a wide range of diseases. benthamdirect.comresearchgate.net
Strategic Importance of the Carbonitrile Functional Group
The carbonitrile, or cyano, group (-C≡N) is a highly valuable functional group in organic synthesis. wisdomlib.orgnih.gov Characterized by a polar carbon-nitrogen triple bond, nitriles are reactive and can be transformed into a variety of other functional groups, including carboxylic acids, amides, and amines. researchgate.netebsco.com This versatility makes them important intermediates in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. nih.govnumberanalytics.com Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions and participate in cycloaddition reactions, enabling the construction of carbo- and heterocyclic systems. nih.govresearchgate.net
Historical Perspective on Imidazole Synthesis Relevant to Cyanated Derivatives
The journey to synthesizing complex molecules like this compound is built upon more than a century of foundational work in heterocyclic chemistry. The construction of the imidazole ring itself has been the subject of extensive research, leading to the development of several name reactions that are now considered classics in the field. Concurrently, the methods for introducing the synthetically versatile cyano group onto heterocyclic scaffolds have undergone a significant transformation, moving from harsh, stoichiometric reagents to sophisticated catalytic systems.
Evolution of Classic Methods for Imidazole Construction
The earliest methods for imidazole synthesis were often multi-component reactions that, despite their age, remain relevant for their ingenuity and utility in creating substituted imidazoles. These foundational methods established the chemical logic for assembling the five-membered diazole ring from acyclic precursors.
Debus-Radziszewski Synthesis: The first synthesis of imidazole itself was reported by Heinrich Debus in 1858. scielo.br This reaction, later refined and expanded by Bronisław Radziszewski, is a multi-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). core.ac.ukwikipedia.orgslideshare.net The reaction is believed to proceed in two main stages: first, the condensation of the dicarbonyl compound with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with an aldehyde to form the final imidazole ring. wikipedia.org This method is directly pertinent to the synthesis of the 2-methylimidazole (B133640) precursor of the title compound, which is prepared from the condensation of glyoxal, acetaldehyde (B116499), and ammonia. core.ac.ukstackexchange.com Despite its long history, the Radziszewski reaction is still used commercially for producing C-substituted imidazoles. wikipedia.org
Wallach Synthesis: Another classical approach was reported by Otto Wallach, which involves the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride. This reaction yields chloroimidazoles which can then be reduced to the corresponding imidazole derivatives. researchgate.netresearchgate.net While not directly employing cyanated precursors, the Wallach synthesis demonstrated an alternative strategy for ring closure and functionalization, contributing to the growing toolkit for heterocyclic chemists. irjmets.com
Marckwald Synthesis: The Marckwald synthesis offers a more direct, albeit historical, link to cyanated derivatives through its use of thiocyanates. This method involves the reaction of α-amino ketones or α-amino aldehydes with potassium thiocyanate (B1210189) or other isothiocyanates. researchgate.netderpharmachemica.com The initial product is a 2-mercaptoimidazole, which contains a sulfur analogue of the cyano group's carbon-nitrogen multiple bond system. The sulfur can then be removed through oxidative methods to yield the desired imidazole. derpharmachemica.comwjpsonline.com The use of cyanates or thiocyanates as building blocks in this synthesis represents an early conceptual step toward incorporating cyano-related functionalities into the imidazole core during its construction. baranlab.org
Interactive Table: Comparison of Classic Imidazole Syntheses
| Synthesis Method | Key Reactants | Initial Product Type | Relevance to Cyanated Derivatives |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazole | Synthesizes the 2-methylimidazole precursor. core.ac.ukstackexchange.com |
| Wallach | N,N'-Disubstituted Oxamide, PCl₅ | Chloroimidazole | General method for imidazole construction. researchgate.netresearchgate.net |
| Marckwald | α-Amino Ketone/Aldehyde, Thiocyanate | 2-Mercaptoimidazole | Utilizes cyanated precursors (thiocyanates). researchgate.netderpharmachemica.com |
Development of Cyanation Strategies in Heterocyclic Synthesis
The introduction of a cyano group onto a heterocyclic ring has been a long-standing objective due to the nitrile's utility as a precursor to amines, carboxylic acids, and other functional groups. numberanalytics.com The strategies to achieve this have evolved dramatically, driven by the need for milder, more efficient, and less toxic methods.
Classical Cyanation Methods: The Rosenmund-von Braun reaction, developed in the early 20th century, was a landmark method for the cyanation of aryl halides. numberanalytics.comwikipedia.orgnumberanalytics.com It traditionally required harsh conditions, such as high temperatures (up to 200°C) and the use of stoichiometric amounts of toxic copper(I) cyanide in polar, high-boiling solvents. wikipedia.orgorganic-chemistry.org These conditions limited its applicability to robust substrates and posed significant safety and environmental concerns. organic-chemistry.org Another classical approach, particularly for N-cyanation, is the von Braun reaction, which utilizes cyanogen (B1215507) bromide (BrCN) to react with tertiary amines. scielo.br The reaction of N-H imidazoles, such as 2-methylimidazole, with cyanogen bromide directly yields N-cyano derivatives, including the title compound this compound. publish.csiro.auresearchgate.net This electrophilic cyanation represents a direct historical route to N-cyanated imidazoles, though it relies on a highly toxic reagent. scielo.brpublish.csiro.aunih.gov
Modern Catalytic Cyanation: The limitations of classical methods spurred the development of modern transition-metal-catalyzed cyanation reactions. The advent of palladium-catalyzed cross-coupling reactions revolutionized this area. rsc.orgresearchgate.net These methods allow for the cyanation of (hetero)aryl halides and triflates under much milder conditions and with a broader substrate scope. nih.gov A significant advancement was the introduction of less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which mitigated some of the safety issues associated with reagents like CuCN or KCN. nih.gov Palladium-catalyzed systems, however, can be sensitive to poisoning by excess cyanide ions, a challenge that has been addressed through catalyst and ligand design. nih.gov
Alongside palladium, copper-catalyzed cyanation has also seen significant modernization. While historically linked to the stoichiometric Rosenmund-von Braun reaction, modern copper-catalyzed methods operate with catalytic amounts of copper and often employ ligands to facilitate the reaction under milder conditions. nih.govtezu.ernet.in These newer copper-based systems have expanded the scope of cyanation to include a wider range of heterocycles and functional groups, offering a more economical and sustainable alternative to palladium in some cases. nih.govorganic-chemistry.org The evolution from stoichiometric, high-temperature reactions to milder, catalytic processes represents a major theme in the development of cyanation strategies for heterocyclic compounds. rsc.orgnih.gov
Interactive Table: Evolution of Cyanation Reagents
| Reagent/System | Reaction Type | Typical Conditions | Key Advantages/Disadvantages |
| Copper(I) Cyanide (CuCN) | Rosenmund-von Braun | Stoichiometric, >200°C | Disadvantages: Harsh conditions, high toxicity, limited scope. organic-chemistry.org |
| Cyanogen Bromide (BrCN) | Electrophilic N-Cyanation | Mild | Advantages: Direct N-cyanation. Disadvantages: Highly toxic reagent. scielo.brpublish.csiro.au |
| K₄[Fe(CN)₆] with Pd catalyst | Catalytic Cross-Coupling | Catalytic, <120°C | Advantages: Low toxicity, milder conditions. Disadvantages: Catalyst sensitivity. nih.gov |
| NaCN with Cu catalyst/ligand | Catalytic Cross-Coupling | Catalytic, milder temps | Advantages: Economical, improved conditions over classical CuCN. tezu.ernet.in |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylimidazole-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-5-7-2-3-8(5)4-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRGMFPXUFRLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578043 | |
| Record name | 2-Methyl-1H-imidazole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175351-38-9 | |
| Record name | 2-Methyl-1H-imidazole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of the 2 Methyl 1h Imidazole 1 Carbonitrile Scaffold
Reactivity of the Carbonitrile Group
The carbonitrile (nitrile) group, with its carbon-nitrogen triple bond, is a versatile functional group that participates in a variety of addition and redox reactions.
The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles. A prominent example of this reactivity is the Grignard reaction. Organomagnesium halides (Grignard reagents) add to the nitrile carbon to form an intermediate imine, which upon acidic hydrolysis, yields a ketone. masterorganicchemistry.comadichemistry.commasterorganicchemistry.comleah4sci.com This transformation is a valuable method for the formation of new carbon-carbon bonds.
Another significant reaction is hydrolysis. Under acidic or basic conditions, the nitrile group can be hydrolyzed. This process typically proceeds through an amide intermediate to ultimately yield a carboxylic acid and ammonia (B1221849) or an amine. researchgate.net
The general mechanism for the addition of a Grignard reagent to a nitrile is outlined in the table below.
| Step | Description |
| 1 | The Grignard reagent attacks the electrophilic carbon of the nitrile group, forming a new carbon-carbon bond and a magnesium salt of an imine. |
| 2 | Aqueous acid is added to the reaction mixture. |
| 3 | The imine is hydrolyzed to a ketone. |
The nitrile group can be readily reduced to a primary amine using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting the carbon-nitrogen triple bond into a single bond with the addition of hydrogen atoms. byjus.commasterorganicchemistry.comyoutube.commasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles unless used in combination with transition metal catalysts. masterorganicchemistry.com
| Reagent | Product |
| LiAlH₄, followed by H₂O workup | 1-(Aminomethyl)-2-methyl-1H-imidazole |
Oxidation of the nitrile group is less common but can be achieved under specific conditions, although it is not a typical transformation for this functional group.
Reactivity of the Imidazole (B134444) Ring System
The imidazole ring is an aromatic heterocycle that can undergo substitution reactions. The presence of the methyl group and the carbonitrile group influences the regioselectivity of these reactions.
The imidazole ring is generally considered an electron-rich aromatic system, making it reactive towards electrophiles. However, the attachment of the electron-withdrawing carbonitrile group to one of the nitrogen atoms is expected to deactivate the ring towards electrophilic attack compared to unsubstituted imidazole. The methyl group at the 2-position is an activating group and would typically direct incoming electrophiles to the ortho and para positions. libretexts.org In the case of 2-methylimidazole (B133640), nitration is known to yield the 5-nitro derivative. wikipedia.org Therefore, for 2-Methyl-1H-imidazole-1-carbonitrile, electrophilic substitution, if it occurs, would be anticipated at the C4 or C5 position of the imidazole ring.
Direct nucleophilic attack on the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups, such as a nitro group, or contains a good leaving group. rsc.org For instance, halogenated imidazoles can undergo nucleophilic substitution where the halogen is displaced by a nucleophile. rsc.org In the absence of such activating features on the this compound scaffold, direct nucleophilic aromatic substitution on the ring is not a favored pathway.
The imidazole ring in 2-methylimidazole possesses two nitrogen atoms. The N1 nitrogen is substituted with the carbonitrile group. The N3 nitrogen has a lone pair of electrons and can act as a nucleophile. Alkylation of imidazoles at the nitrogen is a common reaction. derpharmachemica.comderpharmachemica.comresearchgate.netgoogle.comresearchgate.net For instance, the alkylation of 2-methyl-5-nitro-1H-imidazole has been studied, demonstrating that the unsubstituted ring nitrogen can be functionalized. derpharmachemica.comderpharmachemica.com Similarly, various patents describe the alkylation of 2-methylimidazole, typically in the presence of a base. google.com Therefore, the N3 nitrogen of this compound is a potential site for alkylation or other electrophilic attack.
| Reaction | Reagents | Product |
| N-Alkylation | Alkyl halide, Base | 1-Cyano-2-methyl-3-alkyl-1H-imidazolium salt |
Intermolecular Interactions and Supramolecular Assembly
The arrangement of molecules in the crystalline lattice of this compound is governed by a combination of non-covalent interactions. The polarity of the molecule, arising from the electronegative nitrogen atoms of the imidazole ring and the carbonitrile group, plays a significant role in directing the supramolecular assembly.
In the solid state, the this compound molecule is expected to participate in a variety of hydrogen bonding interactions. The hydrogen atoms on the imidazole ring and the methyl group can act as hydrogen bond donors, while the nitrogen atom of the carbonitrile group and the non-protonated nitrogen atom of the imidazole ring can serve as acceptors.
The expected geometric parameters for these interactions, based on studies of similar organic molecules, are summarized in the table below.
| Donor | Acceptor | D···A Distance (Å) | D-H···A Angle (°) |
| C(imidazole)-H | N(carbonitrile) | 3.2 - 3.8 | 120 - 170 |
| C(methyl)-H | N(carbonitrile) | 3.3 - 3.9 | 110 - 160 |
| C(imidazole)-H | N(imidazole) | 3.2 - 3.8 | 120 - 170 |
This interactive table provides predicted ranges for hydrogen bond geometries in the crystal structure of this compound.
In the crystal lattice, these molecular dipoles will tend to align in an antiparallel fashion to minimize electrostatic repulsion and maximize attractive interactions. This antiparallel arrangement can lead to the formation of centrosymmetric dimers or layered structures. The interplay between these dipolar interactions and the hydrogen bonding networks described above will ultimately determine the final, most stable crystal packing arrangement. The optimization of these electrostatic interactions is a key driving force in the crystallization process of polar molecules.
Computational and Spectroscopic Elucidation of the Electronic and Structural Characteristics of 2 Methyl 1h Imidazole 1 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into molecular properties that are often difficult or impossible to measure experimentally. These computational methods allow for the detailed exploration of a molecule's geometry, electronic landscape, and energetic profile.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry, bond lengths, bond angles, and electronic properties of molecules. For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP, can determine the most stable conformation and provide insights into the distribution of electrons within the molecule. purkh.comrsc.orgnih.gov
In studies of related compounds like 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, DFT has been used alongside experimental X-ray diffraction to refine and understand the molecular structure. researchgate.net Such studies confirm the planarity of the imidazole ring and determine the precise orientation of its substituents. The electronic structure analysis from DFT reveals the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Potential Energy Surface (PES) analysis is a theoretical tool used to map the energy of a chemical system as a function of its geometry. nih.gov By exploring the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the lowest energy pathways for chemical reactions. javeriana.edu.co This analysis is fundamental to understanding reaction mechanisms, kinetics, and thermodynamics.
For a molecule like 2-Methyl-1H-imidazole-1-carbonitrile, a PES scan could be performed by systematically changing key dihedral angles or bond lengths to identify the most stable conformers. nih.gov Furthermore, PES analysis can elucidate potential reaction pathways, such as isomerization or decomposition, by calculating the energy barriers that must be overcome for these transformations to occur. javeriana.edu.co These computational explorations are vital for predicting the chemical behavior of the compound under various conditions.
Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the charge distribution within a molecule and predicting its reactive sites. nih.govmdpi.com The MEP map visualizes the electrostatic potential on the electron density surface, where different colors represent regions of varying potential. Typically, red indicates regions of negative potential (electronegative), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electropositive), which are prone to nucleophilic attack. researchgate.net
Experimental and theoretical charge density analysis on the analogue 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile has provided detailed electrostatic information. researchgate.netnih.gov In such molecules, the MEP analysis reveals a large electronegative region around the nitro group and the nitrogen of the nitrile group, identifying them as primary sites for intermolecular interactions. researchgate.netresearchgate.net The distribution of charge, determined through multipole modeling of high-resolution X-ray diffraction data, allows for the calculation of atomic charges and the molecular dipole moment, which are crucial for understanding the molecule's polarity and interaction with its environment. researchgate.netnih.gov
| Table 1: Theoretical and Experimental Dipole Moments for 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile researchgate.netnih.gov | ||
|---|---|---|
| Model | Dipole Moment (D) | Method |
| Theoretical | 8.4 | SCS-RI-MP2-F12 |
| Experimental | 8.0(8) | Hansen-Coppens Multipole Model |
Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the molecular wavefunction in terms of localized electron-pair bonding units, corresponding to the classic Lewis structure concept. acadpubl.eunih.gov It provides detailed information on charge transfer, hyperconjugative interactions, and delocalization effects within a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. acadpubl.eu
To achieve very high accuracy in computational chemistry, especially for correlation energies, explicitly correlated methods (F12 methods) are employed. molpro.netnih.gov These methods improve the basis set convergence of calculations by including terms that depend explicitly on the interelectronic distance. nih.gov
In the study of 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, high-level, explicitly correlated calculations using the SCS-RI-MP2-F12 method were performed to obtain highly accurate total and electrostatic energies. researchgate.netnih.gov These advanced calculations serve as a benchmark for results obtained from other methods like DFT and provide a more reliable picture of the molecule's energetic properties. nih.gov The agreement between these high-level calculations and experimental data underscores the predictive power of modern computational chemistry. researchgate.net
Advanced Spectroscopic Characterization Techniques
While computational methods provide a theoretical framework, spectroscopic techniques offer direct experimental evidence of a molecule's structure and bonding. The characterization of novel compounds like this compound relies on a combination of these methods. researchgate.netijpsr.comscirp.orgnih.gov
Standard characterization involves techniques such as Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy to determine the connectivity and chemical environment of atoms, and mass spectrometry to confirm the molecular weight. ijpsr.comnih.gov For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the definitive method, providing precise bond lengths, bond angles, and information about intermolecular interactions in the solid state. iucr.org Studies on various substituted imidazoles have successfully used these techniques to confirm their synthesized structures and analyze their supramolecular arrangements. iucr.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for the definitive assignment of its atomic connectivity and chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl and imidazole ring protons. In a typical deuterated solvent like DMSO-d₆, the methyl protons at the C2 position would appear as a singlet. The protons on the imidazole ring, at positions 4 and 5, would also present as singlets, with their chemical shifts influenced by the electron-withdrawing nature of the carbonitrile group. For comparison, in 2-methylimidazole (B133640), the imidazole protons appear at δ 6.77-7.66 ppm. researchgate.net The binding of 2-methylimidazole to macromolecules, such as cytochrome c, has been studied using ¹H NMR to understand the ligand's orientation and its effect on the heme electronic structure. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would display signals for the methyl carbon, the three imidazole ring carbons, and the carbon of the nitrile group. The chemical shifts of the imidazole ring carbons are typically found in the range of 124.87-132.43 ppm for C4/C5. researchgate.net The nitrile carbon is expected to have a characteristic chemical shift in the region of δ 117.5 ppm. Tautomerization in imidazole derivatives can sometimes lead to poor resolution in ¹³C NMR spectra in solution, occasionally making the signals from the imidazole ring undetectable. mdpi.com
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₃ | Value | Value |
| C2-H | N/A | Value |
| C4-H | Value | Value |
| C5-H | Value | Value |
| -C≡N | N/A | Value |
> Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A strong and sharp absorption band is expected in the range of 2240–2260 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The C=N stretching vibration within the imidazole ring typically appears in the region of 1600–1650 cm⁻¹. Aromatic C-H stretching vibrations are observed between 3100–3150 cm⁻¹, while aliphatic C-H stretching from the methyl group is found in the 2850–2950 cm⁻¹ range. Bending and stretching vibrations of the imidazole ring itself give rise to a series of peaks between 600 and 1500 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For 2-methylimidazole, strong Raman bands corresponding to the bending vibrations of the imidazole ring are observed at 686, 1146, and 1458 cm⁻¹. researchgate.net The C-H stretching vibration of the imidazole ring is seen at 3131 cm⁻¹. researchgate.net Assignments of vibrational modes in the Raman spectra of 1- and 2-methylimidazole have been made based on literature comparisons and depolarization studies. arizona.edu
Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|---|
| -C≡N | Stretching | 2240–2260 | Value |
| Imidazole C=N | Stretching | 1600–1650 | Value |
| Aromatic C-H | Stretching | 3100–3150 | 3131 researchgate.net |
| Aliphatic C-H | Stretching/Bending | 2850–2950 | Value |
| Imidazole Ring | Bending/Stretching | 600-1500 researchgate.net | 686, 1146, 1458 researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. algimed.com For this compound (C₅H₅N₃), HRMS provides a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.
The calculated monoisotopic mass of C₅H₅N₃ is 107.04835 Da. uni.lu HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with high precision, typically within a few parts per million (ppm). youtube.comnih.gov This level of accuracy is crucial for unambiguously confirming the molecular formula of the compound. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, in a related compound, 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, the molecular ion peak is observed, along with fragments corresponding to the loss of HCN and cleavage of the ethyl group.
Interactive Data Table: Predicted HRMS Data for this compound (C₅H₅N₃)
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 108.05563 uni.lu |
| [M+Na]⁺ | 130.03757 uni.lu |
| [M+K]⁺ | 146.01151 uni.lu |
| [M-H]⁻ | 106.04107 uni.lu |
> m/z: mass-to-charge ratio
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Advanced Research Applications and Functional Material Development Pertaining to 2 Methyl 1h Imidazole 1 Carbonitrile
Synthetic Utility in Complex Molecule Construction
The presence of both an imidazole (B134444) core and a cyano group makes 2-Methyl-1H-imidazole-1-carbonitrile a highly versatile synthon in organic chemistry. It serves as a foundational element for the construction of a wide array of more complex molecular architectures.
Role as a Building Block for Diverse Heterocyclic Compounds
This compound is a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. The imidazole ring itself is a prevalent scaffold in numerous biologically active molecules and pharmaceuticals bohrium.com. The nitrile functional group offers a reactive handle for a variety of chemical transformations, allowing for the elaboration of the imidazole core into more complex heterocyclic systems.
For instance, the nitrile group can undergo cycloaddition reactions. While specific examples directly utilizing this compound are not extensively documented in readily available literature, the reactivity of the nitrile moiety is well-established. It can, for example, react with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. Furthermore, hydrolysis of the nitrile can yield carboxylic acids or amides, which can then participate in intramolecular cyclization reactions to form fused heterocyclic systems.
The synthesis of substituted imidazoles is a significant area of research due to their wide range of applications rsc.org. The development of novel methods for the regiocontrolled synthesis of these compounds is of strategic importance for creating functional molecules for use in pharmaceuticals, agrochemicals, and materials science rsc.org.
Precursor for Advanced Organic Synthesis
As a precursor, this compound provides a starting point for multi-step synthetic sequences aimed at producing complex target molecules nih.govrsc.orgtue.nl. The term "advanced organic synthesis" often refers to the construction of intricate molecular frameworks, such as those found in natural products or active pharmaceutical ingredients.
The synthesis of related imidazole carbonitrile derivatives, such as 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, highlights the utility of cyano-substituted imidazoles as intermediates in the preparation of highly substituted nitrogen heterocycles nih.gov. These complex structures are considered privileged scaffolds in drug discovery nih.gov. Although this example does not start from this compound, it demonstrates the synthetic potential of the imidazole carbonitrile motif.
The imidazole ring can be N-alkylated to introduce various substituents, further diversifying the range of accessible compounds. For example, the alkylation of 2-methyl-5-nitro-1H-imidazole has been shown to be regioselective, which is a crucial aspect in multi-step synthesis researchgate.net.
Role in Catalysis and Reaction Optimization
The imidazole moiety and its derivatives have long been recognized for their catalytic capabilities, both as ligands for metal catalysts and as organocatalysts in their own right. The electronic properties of the imidazole ring in this compound, influenced by the methyl and cyano groups, can be harnessed for various catalytic applications.
Ligand Design for Metal-Catalyzed Processes
Imidazole and its derivatives are excellent ligands for a variety of transition metals, forming stable complexes that can catalyze a wide range of chemical transformations bohrium.comresearchgate.net. The nitrogen atoms of the imidazole ring can coordinate to metal centers, and the electronic and steric properties of the ligand can be fine-tuned by the substituents on the ring.
While specific examples of this compound acting as a ligand in metal-catalyzed processes are not prominently featured in the reviewed literature, the coordination chemistry of 2-methylimidazole (B133640) with metals like copper is well-studied mdpi.com. These complexes have shown catalytic activity in oxidation reactions, such as the conversion of cyclohexane to cyclohexanol and cyclohexanone mdpi.com. It is plausible that this compound could also form catalytically active metal complexes, with the nitrile group potentially influencing the electronic properties and stability of the complex.
The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. The presence of the nitrile group in this compound could offer additional coordination sites or modulate the electron density at the nitrogen atoms, thereby influencing the catalytic performance of the resulting metal complex.
Catalytic Activity of Imidazole-Nitrile Derivatives
Imidazole and its derivatives can function as organocatalysts, promoting chemical reactions without the need for a metal center. The basicity of the imidazole ring allows it to act as a proton shuttle or a nucleophilic catalyst in various transformations.
The catalytic properties of metal(II) complexes with imidazole have been investigated in the oxidation of styrene mdpi.com. These studies provide insight into the relationship between the structure of the complex and its catalytic activity mdpi.com. While this research focuses on imidazole itself, it lays the groundwork for exploring the catalytic potential of its derivatives.
The nitrile group in this compound is an electron-withdrawing group, which would decrease the basicity of the imidazole nitrogen atoms compared to unsubstituted imidazole. This modification of electronic properties could be exploited to modulate the catalytic activity in specific reactions. For instance, a less basic imidazole derivative might be a more effective catalyst in reactions where a milder base is required to avoid side reactions.
Application in Ionic Liquid Development as Reaction Media
Ionic liquids are salts with low melting points that are finding increasing use as "green" solvents and catalysts in a variety of chemical processes. Imidazolium-based ionic liquids are among the most common and well-studied.
The general synthesis of imidazolium ionic liquids involves the quaternization of an N-substituted imidazole rsc.orgresearchgate.netrsc.org. In the case of this compound, the N1-position is already substituted with a cyano group. To form an ionic liquid, the remaining N3 nitrogen would need to be alkylated. This would result in a cationic imidazolium core with methyl and cyano substituents.
Development in Advanced Materials Science
The compound this compound is a subject of growing interest in materials science due to the versatile properties imparted by its imidazole core, methyl substituent, and reactive nitrile group. Research into this and structurally similar molecules has opened avenues for the development of sophisticated materials with applications ranging from organic electronics to specialized polymers.
Organic Electronic Materials and Charge-Transfer Chromophores
The imidazole ring serves as a robust and versatile π-conjugated backbone that can be functionalized to create advanced organic electronic materials. beilstein-journals.org These materials are integral to devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The development of "push-pull" systems, which feature both electron-donating (donor) and electron-accepting (acceptor) groups, is crucial for achieving intramolecular charge transfer (ICT), a key property for these applications.
In the structure of this compound, the imidazole ring itself is the central π-conjugated system. The methyl group at the C2 position acts as a weak electron donor, while the cyano (-C≡N) group attached to the N1 position is a strong electron acceptor. This inherent donor-acceptor arrangement makes the molecule a candidate for charge-transfer applications. The introduction of cyano groups is a recognized strategy for developing n-type organic semiconductors, which are essential for building complementary logic circuits. rsc.org The cyano group effectively lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport.
Research on related compounds, such as 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, has involved detailed analysis of the experimental charge density distribution, highlighting the significant role that the nitrile group plays in defining the electrostatic interactions and crystal packing of the material. researchgate.net The electronic properties of such molecules are highly dependent on the nature and position of the substituent groups. For instance, studies on various cyano-substituted fluorophores show that the nitrile group enhances intramolecular charge transfer, leading to desirable optical properties like a bathochromic (red) shift in emission spectra. researchgate.net
| Substituent Group | Position on Imidazole Ring | Electronic Nature | Effect on Charge-Transfer Properties |
|---|---|---|---|
| -CH₃ (Methyl) | C2 | Weak Electron Donor | Enhances electron density of the π-system. |
| -C≡N (Cyano) | N1 | Strong Electron Acceptor | Lowers LUMO energy, promotes n-type behavior, and enhances ICT. rsc.org |
| -NO₂ (Nitro) | C4/C5 | Strong Electron Acceptor | Significantly enhances acceptor strength of the chromophore. |
| Triphenylamine | Various | Strong Electron Donor | Creates strong "push-pull" systems with significant positive solvatochromism. researchgate.net |
High-Nitrogen Materials and Energetic Compound Research
High-nitrogen materials are a class of energetic compounds that derive their energy from the high heats of formation associated with numerous C-N and N-N bonds, rather than the oxidation of a carbon backbone. researchgate.net The imidazole ring is a promising scaffold for designing such materials due to its inherent nitrogen content and notable thermal stability. researchgate.net
This compound possesses a significant nitrogen content by mass (38.86%), attributable to the three nitrogen atoms in its relatively small molecular structure (C₅H₅N₃). The presence of the cyano group is particularly important in this context. Research into N-cyanoalkyl-functionalized imidazolium salts has demonstrated their potential as energetic ionic liquids (EILs). researchgate.net The addition of a cyano group to the imidazolium cation was found to influence thermal stability and, in many cases, lead to the formation of thermally stable char upon decomposition, suggesting the formation of stable polymers or cycles. researchgate.net
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Nitrogen Content (% by mass) |
|---|---|---|---|
| 2-Methylimidazole | C₄H₆N₂ | 82.10 | 34.11% |
| This compound | C₅H₅N₃ | 107.11 | 39.22% |
| 1-Methylimidazole-4,5-dicarbonitrile | C₆H₄N₄ | 132.12 | 42.41% |
| RDX (1,3,5-Trinitro-1,3,5-triazinane) | C₃H₆N₆O₆ | 222.12 | 37.84% |
Polymer Chemistry and Cross-linking Applications
Imidazole derivatives are widely utilized in polymer chemistry, most notably as curing agents and accelerators for epoxy resins. threebond.co.jpnih.gov These compounds act as catalysts for the anionic homopolymerization of epoxide groups, leading to highly cross-linked, durable polymer networks with high thermal resistance. researchgate.net The specific structure of the imidazole derivative significantly influences its reactivity and the properties of the final cured product.
2-Methylimidazole is a well-known and fast-acting curing agent. researchgate.netnih.gov However, for many industrial applications, particularly in one-component adhesive or composite systems, a "latent" curing agent is required. Latent agents exhibit low reactivity at room temperature, providing a long pot life, but cure rapidly at elevated temperatures. espublisher.com The modification of imidazoles is a key strategy for achieving this latency. Attaching an electron-withdrawing group, such as a cyano group, to the imidazole ring can deactivate the catalyst at ambient temperatures. dtic.mil
Research on the curing behavior of various imidazoles has shown that compounds like 1-(2-cyanoethyl)-2-ethyl-4(5)-methylimidazole are effective curing agents. researchgate.net This compound is a close structural analog of this compound. The cyanoethyl group provides a degree of steric hindrance and electronic deactivation that can prolong the storage stability of the epoxy-imidazole mixture. At a sufficiently high curing temperature, the catalytic activity of the imidazole nitrogen is restored, initiating the polymerization process. Therefore, this compound is a strong candidate for research and development as a latent curing agent for advanced epoxy formulations in electronics packaging, adhesives, and composite materials. espublisher.com
| Imidazole Derivative | Key Structural Feature | Typical Role in Curing | Advantage |
|---|---|---|---|
| Imidazole | Unsubstituted Ring | Anionic Polymerization Initiator | Forms high heat resistance polymer. dtic.mil |
| 2-Methylimidazole | C2-Alkyl Substitution | Fast Curing Agent/Accelerator | High reactivity and rapid cure times. researchgate.net |
| 1-(2-cyanoethyl)-2-ethyl-4(5)-methylimidazole | N-Cyanoalkyl Group | Latent Curing Agent | Provides extended pot life at room temperature. researchgate.net |
| Epoxy-imidazole Adducts | Pre-reacted with Epoxy | Latent Curing Agent | Improves workability and controlled curing. threebond.co.jpespublisher.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-Methyl-1H-imidazole-1-carbonitrile derivatives?
- Methodological Answer : Derivatives of this compound are typically synthesized via condensation reactions using substituted benzaldehydes and amines. For example, benzo[d]imidazole analogs are synthesized by cyclizing precursors under reflux with catalysts like manganese(IV) oxide in dichloromethane, achieving yields up to 85% . Cross-coupling reactions using ruthenium-based catalysts (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)]) at 50°C in aqueous conditions can also yield structurally diverse derivatives .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound analogs?
- Methodological Answer : 1H and 13C NMR spectroscopy are critical for confirming regiochemistry and substituent positions. For instance, benzo[d]imidazole derivatives (e.g., compounds 8g and 8h) show distinct aromatic proton signals in the δ 7.0–8.5 ppm range, with methyl groups appearing as singlets at δ 2.5–3.0 ppm . Melting points (e.g., 189–235°C) and high-resolution mass spectrometry further validate purity and molecular weight .
Q. What safety protocols are essential when handling 2-Methyl-1H-imidazole derivatives?
- Methodological Answer : Strict PPE (protective eyewear, gloves, lab coats) is mandatory due to potential skin/eye irritation. Waste must be segregated and disposed via certified biohazard services. Reactions involving volatile solvents (e.g., dichloromethane) require fume hoods to mitigate inhalation risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar imidazole derivatives?
- Methodological Answer : Discrepancies in NMR or melting points may arise from polymorphism or regiochemical ambiguity. X-ray crystallography (e.g., using SHELX programs ) provides definitive structural resolution. Computational tools like DFT calculations can predict spectral profiles and reconcile experimental vs. theoretical data .
Q. What strategies optimize reaction conditions for high-yield synthesis of this compound derivatives?
- Methodological Answer : Catalyst screening (e.g., Ru-complexes vs. MnO2) and solvent selection (polar aprotic vs. aqueous) significantly impact yields. For example, replacing dichloromethane with DMF in cross-coupling reactions improves solubility of aromatic precursors, enhancing yields by 15–20% . Kinetic studies using in-situ IR spectroscopy can identify rate-limiting steps .
Q. How can researchers design novel this compound derivatives with tailored bioactivity?
- Methodological Answer : Substituent engineering at the imidazole 4- or 5-position (e.g., introducing methoxy or thiophene groups) modulates electronic properties and binding affinity. Structure-activity relationship (SAR) studies on analogs like 4-methoxyphenyl derivatives (compound 8g) reveal enhanced cytotoxicity in BJ human fibroblasts . Molecular docking against target proteins (e.g., kinases) guides rational design .
Q. What experimental approaches mitigate challenges in scaling up imidazole derivative synthesis?
- Methodological Answer : Continuous flow reactors reduce side reactions by maintaining precise temperature control. For air/moisture-sensitive steps, Schlenk-line techniques under inert atmospheres prevent decomposition. Scalable purification via flash chromatography with silica gel or reversed-phase HPLC ensures reproducibility .
Data Analysis and Validation
Q. How should researchers address batch-to-batch variability in imidazole derivative synthesis?
- Methodological Answer : Statistical design of experiments (DoE) identifies critical parameters (e.g., reactant stoichiometry, pH). Quality control using LC-MS monitors purity across batches, while accelerated stability studies (40°C/75% RH) assess degradation pathways .
Q. What analytical workflows validate the regiochemical purity of substituted imidazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
